molecular formula C7H12N2O2 B15204352 Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B15204352
M. Wt: 156.18 g/mol
InChI Key: OZMLUKSFHTVJKM-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as nano-ZnO can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one

Uniqueness

Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h6,9H,3-4H2,1-2H3

InChI Key

OZMLUKSFHTVJKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=NN1)C

Origin of Product

United States

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